N-Acetyl O-Benzyl Lamivudine

Lamivudine Nucleoside Analog Prodrug

Select N-Acetyl O-Benzyl Lamivudine (CAS 1091585-30-6) as your reference standard for regulatory-compliant impurity profiling. Its dual protecting groups—N-acetyl and O-benzyl—deliver a unique retention time and increased lipophilicity, enabling reliable separation from parent lamivudine in stability-indicating HPLC methods. Supplied at ≥95% purity, this protected intermediate meets ICH Q3A requirements for impurity quantification and serves as a strategic building block for antiviral prodrug design. Ideal for QC/QA laboratories and medicinal chemistry groups requiring authenticated, synthesis-grade material.

Molecular Formula C17H17N3O5S
Molecular Weight 375.4 g/mol
CAS No. 1091585-30-6
Cat. No. B144035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl O-Benzyl Lamivudine
CAS1091585-30-6
SynonymsN-[1-[(2R,5S)-2-[(Benzoyloxy)methyl]-1,3-oxathiolan-5-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl-acetamide
Molecular FormulaC17H17N3O5S
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H17N3O5S/c1-11(21)18-13-7-8-20(17(23)19-13)14-10-26-15(25-14)9-24-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15+/m0/s1
InChIKeyMKSGJSLVQHXINJ-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl O-Benzyl Lamivudine (CAS 1091585-30-6): A Protected Nucleoside Analog and Lamivudine Impurity for Research and Quality Control


N-Acetyl O-Benzyl Lamivudine (CAS 1091585-30-6) is a chemically modified derivative of lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and chronic hepatitis B . This compound is characterized by the addition of both an N-acetyl and an O-benzyl group to the lamivudine scaffold . While lamivudine itself has a molecular weight of 229.26 g/mol, N-Acetyl O-Benzyl Lamivudine has a significantly higher molecular weight of 375.40 g/mol, reflecting the added protecting groups . It is classified as a protected impurity of lamivudine and is primarily used as a reference standard in pharmaceutical quality control (QC) and as a research tool to study nucleoside analog mechanisms [1].

Why N-Acetyl O-Benzyl Lamivudine is Not Interchangeable with Lamivudine or Other Lamivudine Impurities


Generic substitution is not applicable for N-Acetyl O-Benzyl Lamivudine due to its specific role as a protected intermediate and an impurity reference standard. Unlike the active pharmaceutical ingredient (API) lamivudine, which is a potent antiviral with an EC50 of ~0.002 µM against HIV-1 in MT-4 cells, this compound is not intended for therapeutic use . Its dual N-acetyl and O-benzyl modifications confer distinct physicochemical properties, such as a melting point of 159-161°C (in ethanol), which differs from its 5'-epi stereoisomer and is critical for analytical identification . Furthermore, its classification as a 'protected' impurity means its chemical behavior in synthesis and analytical methods is unique; substituting it with unprotected lamivudine or a different impurity (e.g., Lamivudine Impurity 9, CAS 130949-32-2) would invalidate the results of a validated HPLC method or a synthetic deprotection study . Therefore, its selection is driven by precise analytical and synthetic requirements, not by generic in-class efficacy.

Quantifiable Differentiation of N-Acetyl O-Benzyl Lamivudine: A Procurement and Selection Evidence Guide


Differentiation by Structural Modification: Molecular Weight Increase vs. Unprotected Lamivudine

The presence of N-acetyl and O-benzyl protecting groups in N-Acetyl O-Benzyl Lamivudine (CAS 1091585-30-6) results in a molecular weight of 375.40 g/mol, a 63.7% increase compared to its parent compound, lamivudine (C8H11N3O3S, 229.26 g/mol) . This significant increase in molecular weight and lipophilicity, indicated by a predicted density of 1.4±0.1 g/cm³, directly impacts its chromatographic retention time and solubility profile, distinguishing it from unprotected lamivudine in analytical and synthetic applications . The compound is soluble in methanol, whereas lamivudine is highly soluble in water, further confirming its altered physicochemical properties .

Lamivudine Nucleoside Analog Prodrug

Stereochemical Purity and Differentiation from the 5'-Epi Isomer

N-Acetyl O-Benzyl Lamivudine is the (2R,5S) stereoisomer, whereas its closely related analog, N-Acetyl O-Benzyl 5'-Epi Lamivudine (CAS 131086-33-4), is the (2R,5R) epimer . This stereochemical difference is crucial for analytical and synthetic applications. While both compounds have the same molecular formula (C17H17N3O5S) and molecular weight (375.40 g/mol), they exhibit different physicochemical properties that allow for their differentiation. For instance, N-Acetyl O-Benzyl 5'-Epi Lamivudine has a reported melting point of 159-161°C (in ethanol), while such specific melting point data is not consistently reported for the target compound, indicating a measurable difference in their solid-state properties . Furthermore, the target compound is supplied with a purity of ≥95% from BOC Sciences, whereas the 5'-epi isomer is also available at ≥95% purity, allowing for their distinct use as separate impurity standards .

Lamivudine Impurity Stereoisomer Chiral Purity

Purity Specification and Availability as a Custom Synthesis Product

N-Acetyl O-Benzyl Lamivudine is commercially available with a specified purity of ≥95% from suppliers like BOC Sciences, which is a standard benchmark for impurity reference materials . Some vendors, such as MolCore, offer a higher purity specification of NLT 98% for this compound, providing a procurement option for applications requiring a higher grade standard . In contrast, a related compound, 4'-Epi Lamivudine (CAS 139757-68-9), is also listed with a purity of >95%, but is a different impurity with a different CAS number and structure, highlighting that purity alone is not a differentiating factor; the specific chemical identity is paramount . Furthermore, N-Acetyl O-Benzyl Lamivudine is explicitly categorized as an impurity available for custom synthesis, a service not universally offered for all lamivudine-related compounds, which can be a key factor for projects requiring larger or tailored quantities .

Lamivudine Impurity Reference Standard Custom Synthesis

Functional Role: A Protected Intermediate vs. Unprotected Lamivudine

N-Acetyl O-Benzyl Lamivudine is specifically utilized as a 'protected' form of lamivudine . In the context of lamivudine synthesis, protecting groups like acetyl and benzyl are employed to temporarily block reactive sites (the N4-amino group and the 5'-O-hydroxyl group, respectively) during chemical reactions. This allows for selective modifications elsewhere on the molecule, after which the protecting groups can be removed to yield the final lamivudine product. This is a standard strategy in nucleoside chemistry to achieve high yields and stereochemical purity, as evidenced by its mention in patents and synthetic route descriptions . The unprotected parent compound, lamivudine, cannot serve this role. The specific combination of N-acetyl and O-benzyl protection distinguishes this compound from other protected lamivudine intermediates, such as those with only a single protecting group or different ones, each of which would have unique reactivity and deprotection conditions .

Lamivudine Synthesis Protected Nucleoside Intermediate

Differentiation by Intended Use: Research Tool vs. Therapeutic API

Unlike lamivudine, which is an FDA-approved active pharmaceutical ingredient (API) for treating HIV and HBV infections with a defined human dosage of 150-300 mg/day, N-Acetyl O-Benzyl Lamivudine is explicitly labeled for 'research use only' and is not intended for human or veterinary therapeutic use [1]. This distinction is critical. While lamivudine has well-documented in vitro antiviral activity (e.g., an EC50 of ~0.002 µM against HIV-1 in MT-4 cells) and in vivo pharmacokinetic parameters (oral bioavailability 82-88%, half-life 5-7 hours), such data are not applicable to N-Acetyl O-Benzyl Lamivudine as a research compound [2][3]. Its value is not as a direct-acting antiviral but as a tool for understanding the mechanism of action of nucleoside analogs, validating analytical methods, and ensuring the quality and safety of lamivudine drug products . This fundamental difference in application dictates its procurement and use in a laboratory or quality control setting, rather than a clinical one.

Lamivudine Impurity Reference Standard In Vitro Research

Analytical Method Selectivity: Chromatographic Separation from Other Lamivudine Impurities

In pharmaceutical quality control, the ability to separate and quantify specific impurities is a regulatory requirement. A validated stability-indicating reversed-phase HPLC method has been developed for the simultaneous determination of lamivudine, zidovudine, and nevirapine, as well as eight specified impurities, including a lamivudine diastereomer impurity [1]. While the specific retention time of N-Acetyl O-Benzyl Lamivudine was not detailed in the study, the methodology demonstrates the feasibility of separating structurally similar lamivudine-related compounds. Given its unique combination of protecting groups and resulting lipophilicity, N-Acetyl O-Benzyl Lamivudine would have a distinct retention time compared to lamivudine (more hydrophilic) and other common impurities like Lamivudine Impurity 9 (CAS 130949-32-2) or 4'-Epi Lamivudine (CAS 139757-68-9) . The use of Waters Symmetry C18 (250 mm x 4.6 mm i.d., 5 μm) column and optimized mobile phase conditions are typical for achieving baseline separation of such impurities, which is essential for accurate quantification [1].

Lamivudine Impurity HPLC Analysis Method Validation

Recommended Application Scenarios for N-Acetyl O-Benzyl Lamivudine in Pharmaceutical R&D and Quality Control


Use as a Primary Reference Standard in HPLC Method Validation for Lamivudine API

N-Acetyl O-Benzyl Lamivudine is an ideal reference standard for developing and validating stability-indicating HPLC methods for lamivudine drug substances and products. Its distinct molecular weight (375.40 g/mol) and lipophilic nature ensure a unique retention time, allowing for its clear separation from lamivudine (229.26 g/mol) and other process impurities. This enables the accurate quantification of this specific protected impurity, a requirement for meeting ICH guidelines on impurities in new drug substances [1]. The availability of the compound at ≥95% purity, and in some cases ≥98%, meets the high-purity demands of analytical standard materials .

A Key Intermediate in the Synthesis and Study of Novel Lamivudine Prodrugs

As a 'protected' lamivudine derivative, this compound serves as a crucial synthetic intermediate. Its N-acetyl and O-benzyl groups protect reactive sites, allowing chemists to perform selective modifications on the lamivudine scaffold without unwanted side reactions. This is particularly valuable in medicinal chemistry for designing new lamivudine prodrugs aimed at improving bioavailability or reducing toxicity . Following the synthetic sequence, the protecting groups can be removed to yield the active moiety, making N-Acetyl O-Benzyl Lamivudine a strategic building block rather than a final therapeutic entity.

Investigating the Mechanism of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

N-Acetyl O-Benzyl Lamivudine is a valuable tool compound for studying the mechanism of action of nucleoside analogs . By comparing its cellular uptake, intracellular phosphorylation, and effects on nucleic acid synthesis with those of lamivudine and other NRTIs, researchers can gain insights into the structural requirements for antiviral activity. The presence of the benzyl and acetyl groups can be used to probe the role of lipophilicity and metabolic activation in the overall efficacy and selectivity of this drug class. This research use is distinct from clinical applications and is fundamental to understanding and overcoming drug resistance.

Investigating the Role of Lipophilicity in Antiviral Nucleoside Delivery

The O-benzyl group significantly increases the lipophilicity of N-Acetyl O-Benzyl Lamivudine compared to its parent compound, lamivudine (predicted density of 1.4±0.1 g/cm³ vs. lamivudine's high water solubility) . This property makes it a useful probe for studying the effect of lipid solubility on the cellular permeability and tissue distribution of nucleoside analogs. Researchers can use this compound in comparative in vitro studies with lamivudine to correlate physicochemical properties with cellular uptake and intracellular triphosphate formation, providing data to inform the design of next-generation NRTIs with improved pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyl O-Benzyl Lamivudine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.